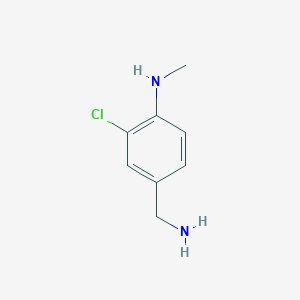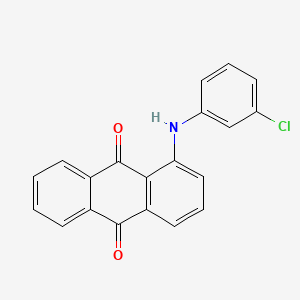
5'-Chloro-5'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Chloro-5’-deoxyguanosine is a modified nucleoside derived from guanosine It is characterized by the substitution of a chlorine atom at the 5’ position of the deoxyribose sugar, replacing the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-5’-deoxyguanosine typically involves the chlorination of guanosine. One common method involves dissolving guanosine in hexamethylphosphoric triamide, followed by the addition of thionyl chloride. The reaction mixture is stirred at ambient temperature, then diluted with water and chromatographed on Dowex 50 W (H+) to isolate the product .
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-5’-deoxyguanosine are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated chromatographic systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Chloro-5’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include various 5’-substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox conditions applied.
Applications De Recherche Scientifique
5’-Chloro-5’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5’-Chloro-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The chlorine substitution at the 5’ position alters the compound’s interaction with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyguanosine: Lacks the chlorine substitution and is a natural nucleoside found in DNA.
5’-Chloro-5’-deoxyadenosine: Similar structure but with adenine as the base instead of guanine.
Uniqueness
5’-Chloro-5’-deoxyguanosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
21017-09-4 |
|---|---|
Formule moléculaire |
C10H12ClN5O4 |
Poids moléculaire |
301.69 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
YBIZLKQGKRXLAZ-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


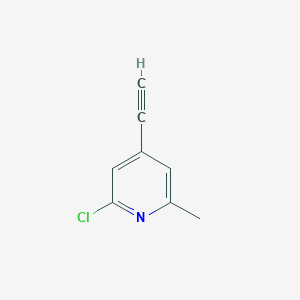
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)

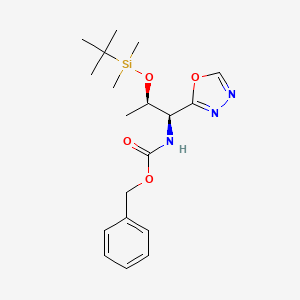


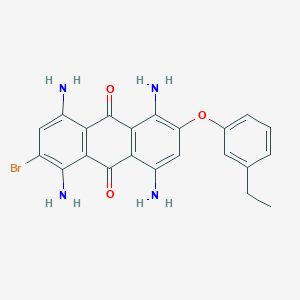
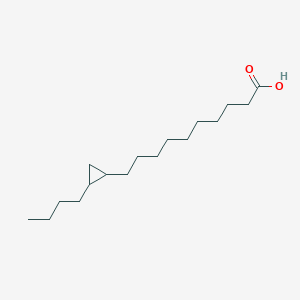
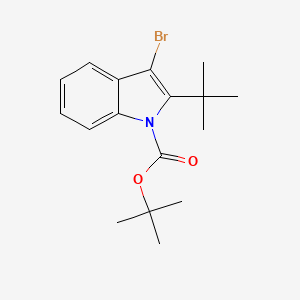
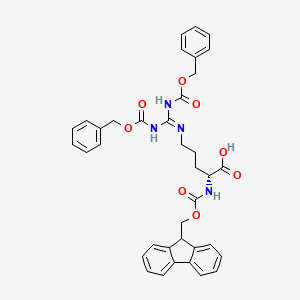

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
